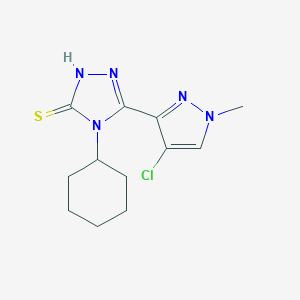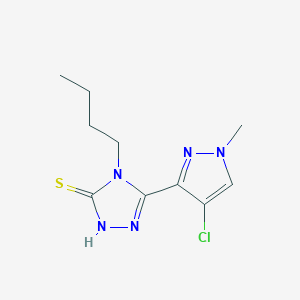
2-{4-nitro-1H-imidazol-1-yl}-N-(4-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-nitro-1H-imidazol-1-yl}-N-(4-methylphenyl)acetamide, also known as Nifurtimox, is a nitrofuran derivative that has been used as an antiprotozoal drug for over 50 years. It is primarily used to treat Chagas disease, a parasitic infection caused by Trypanosoma cruzi, which affects millions of people in Latin America. Nifurtimox has also been investigated for its potential use in treating other parasitic infections and cancer.
Mechanism of Action
The exact mechanism of action of 2-{4-nitro-1H-imidazol-1-yl}-N-(4-methylphenyl)acetamide is not fully understood. It is believed to work by generating reactive oxygen species, which cause damage to the parasite's DNA and other cellular components. This leads to the death of the parasite.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to induce oxidative stress and apoptosis in cancer cells, and to inhibit the growth of Trypanosoma cruzi by damaging its DNA. This compound has also been shown to have immunomodulatory effects, and to increase the production of cytokines and chemokines in response to infection.
Advantages and Limitations for Lab Experiments
One advantage of using 2-{4-nitro-1H-imidazol-1-yl}-N-(4-methylphenyl)acetamide in lab experiments is its well-established antiprotozoal activity against Trypanosoma cruzi. This makes it a useful tool for studying the biology of the parasite and for developing new treatments for Chagas disease. However, one limitation of using this compound is its potential toxicity to mammalian cells. This can make it difficult to use in cell culture experiments, and may limit its potential use in cancer treatment.
Future Directions
There are several future directions for research on 2-{4-nitro-1H-imidazol-1-yl}-N-(4-methylphenyl)acetamide. One area of interest is the development of new formulations of the drug that are more effective and less toxic than the current formulation. Another area of interest is the investigation of this compound's potential use in treating other parasitic infections, such as leishmaniasis and African trypanosomiasis. Finally, there is ongoing research into the use of this compound as a potential treatment for cancer, particularly in combination with other chemotherapeutic agents.
Synthesis Methods
The synthesis of 2-{4-nitro-1H-imidazol-1-yl}-N-(4-methylphenyl)acetamide involves the reaction of 4-nitroimidazole with p-toluidine in the presence of acetic anhydride and sulfuric acid. The resulting product is then treated with acetic acid to form this compound. The yield of this reaction is typically around 50%.
Scientific Research Applications
2-{4-nitro-1H-imidazol-1-yl}-N-(4-methylphenyl)acetamide has been extensively studied for its antiprotozoal activity against Trypanosoma cruzi, the causative agent of Chagas disease. It has been shown to be effective in both acute and chronic stages of the disease, and is considered one of the main drugs used for treatment. This compound has also been investigated for its potential use in treating other parasitic infections, such as leishmaniasis and African trypanosomiasis.
In addition to its antiprotozoal activity, this compound has also been studied for its potential use in cancer treatment. It has been shown to have cytotoxic effects against various cancer cell lines, and has been investigated as a potential treatment for glioblastoma, breast cancer, and leukemia.
Properties
Molecular Formula |
C12H12N4O3 |
|---|---|
Molecular Weight |
260.25 g/mol |
IUPAC Name |
N-(4-methylphenyl)-2-(4-nitroimidazol-1-yl)acetamide |
InChI |
InChI=1S/C12H12N4O3/c1-9-2-4-10(5-3-9)14-12(17)7-15-6-11(13-8-15)16(18)19/h2-6,8H,7H2,1H3,(H,14,17) |
InChI Key |
XIFSCNASJRDQGS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C=C(N=C2)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C=C(N=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 3-[(3,4-dimethoxyanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B279869.png)
![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B279871.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B279873.png)

![(2-oxo-2-{[4-(1H-tetrazol-1-yl)phenyl]amino}ethoxy)acetic acid](/img/structure/B279875.png)
![4-(3-chlorophenyl)-5-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B279878.png)
![1-ethyl-N-[1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1H-pyrazole-5-carboxamide](/img/structure/B279881.png)
![N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-2-{4-nitro-1H-pyrazol-1-yl}acetamide](/img/structure/B279884.png)
![N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B279887.png)

![2-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N-cyclohexylhydrazinecarbothioamide](/img/structure/B279890.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(4-morpholinyl)acetamide](/img/structure/B279891.png)
![N-[3-(1,3-dioxan-2-yl)phenyl]-1-methyl-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B279892.png)
![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B279894.png)
